molecular formula C10H15F3N2O8 B15138360 N5-((S)-1-Carboxy-2-hydroxyethyl)-L-glutamine 2,2,2-trifluoroacetate

N5-((S)-1-Carboxy-2-hydroxyethyl)-L-glutamine 2,2,2-trifluoroacetate

Cat. No.: B15138360
M. Wt: 348.23 g/mol
InChI Key: IWCWYLHMFSYEAM-FHAQVOQBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Glutamylserine (TFA) typically involves the reaction of glutamic acid with serine in the presence of trifluoroacetic acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production methods for A-Glutamylserine (TFA) are not extensively documented. the synthesis process generally follows similar principles as laboratory synthesis, with scaled-up reaction vessels and more stringent control over reaction parameters to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

A-Glutamylserine (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of A-Glutamylserine (TFA), while reduction could produce reduced forms of the compound .

Scientific Research Applications

A-Glutamylserine (TFA) has several scientific research applications:

Mechanism of Action

The mechanism of action of A-Glutamylserine (TFA) involves its role as a calcium receptor activator. It interacts with calcium channels, modulating their activity and influencing various cellular processes. This interaction is crucial for its effects in research related to neurological disorders and metabolic diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-Glutamylserine (TFA) is unique due to its specific role as a calcium receptor activator, which distinguishes it from other similar compounds. Its applications in research related to Parkinson’s disease, diabetes, and obesity further highlight its distinctiveness .

Properties

Molecular Formula

C10H15F3N2O8

Molecular Weight

348.23 g/mol

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H14N2O6.C2HF3O2/c9-4(7(13)14)1-2-6(12)10-5(3-11)8(15)16;3-2(4,5)1(6)7/h4-5,11H,1-3,9H2,(H,10,12)(H,13,14)(H,15,16);(H,6,7)/t4-,5-;/m0./s1

InChI Key

IWCWYLHMFSYEAM-FHAQVOQBSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CO)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)NC(CO)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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